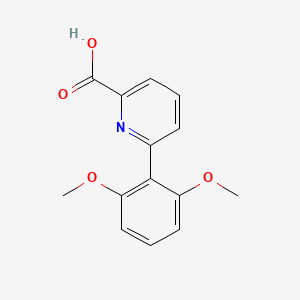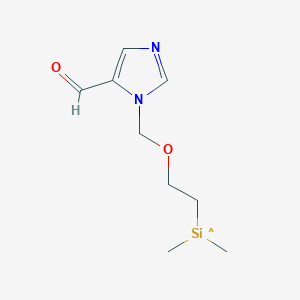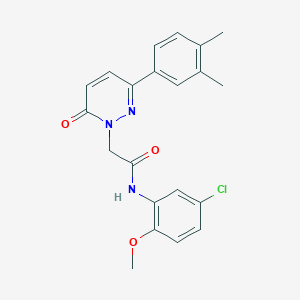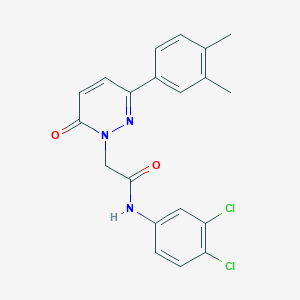
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate is an organic compound with the molecular formula C17H24BrNO2 and a molecular weight of 354.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a phenylcyclopropyl moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(2-phenylcyclopropyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
化学反応の分析
Types of Reactions
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions include substituted carbamates, alcohols, amines, and coupled products with various functional groups .
科学的研究の応用
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the phenylcyclopropyl moiety play crucial roles in its reactivity and interactions with enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins .
類似化合物との比較
Similar Compounds
Tert-butyl bromide: An organobromine compound used as a standard reagent in organic synthesis.
Phenylcyclopropyl derivatives: Compounds with similar structural features and reactivity.
Carbamates: A class of compounds with similar functional groups and applications.
Uniqueness
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate is unique due to its combination of a tert-butyl group, a bromine atom, and a phenylcyclopropyl moiety. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications .
特性
分子式 |
C17H24BrNO2 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC名 |
tert-butyl N-[3-bromo-1-(2-phenylcyclopropyl)propyl]carbamate |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-15(9-10-18)14-11-13(14)12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,19,20) |
InChIキー |
KQBABYWMIMYHHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


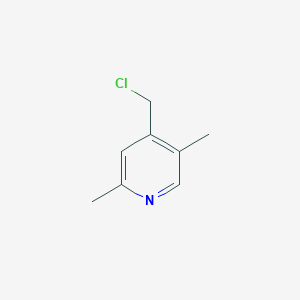
![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14865932.png)
![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
![(1R,4E,6S,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14865935.png)
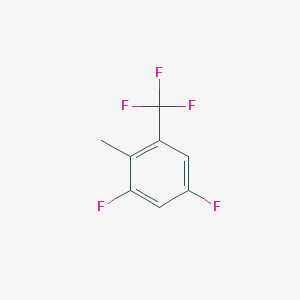
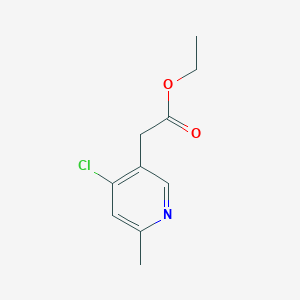
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B14865958.png)
